REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[C:6]([C:7]([O:9]C)=[O:8])[CH:5]=1.[OH-].[Na+]>CO>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[C:6]([C:7]([OH:9])=[O:8])[CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(C(=O)OC)=CC(=C1)OC)=O
|
Name
|
|
Quantity
|
143 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
25.6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction was left
|
Type
|
CONCENTRATION
|
Details
|
After the solution was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with dichloromethane (3 times)
|
Type
|
EXTRACTION
|
Details
|
to extract the precipitate, which
|
Type
|
WASH
|
Details
|
was then washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of solvent in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
5-methoxyisophthalic acid monomethyl ester
|
Type
|
product
|
Smiles
|
COC(C1=CC(C(=O)O)=CC(=C1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |